molecular formula C6H2BrClFI B2630995 2-Bromo-5-chloro-4-fluoroiodobenzene CAS No. 1263377-64-5

2-Bromo-5-chloro-4-fluoroiodobenzene

Cat. No.: B2630995
CAS No.: 1263377-64-5
M. Wt: 335.34
InChI Key: VJINSLCFCXWQRK-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-fluoroiodobenzene: is an organohalide compound with the molecular formula C₆H₂BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-fluoroiodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of a benzene derivative. For example, starting with a fluorobenzene, bromination and chlorination can be carried out under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the benzene ring. Finally, iodination is performed to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound involves similar halogenation processes but on a larger scale. The reactions are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-4-fluoroiodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.

    Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in the presence of ligands and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid.

Scientific Research Applications

2-Bromo-5-chloro-4-fluoroiodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-fluoroiodobenzene depends on its specific application. In chemical reactions, the halogen atoms’ presence influences the compound’s reactivity and selectivity. For example, in nucleophilic substitution reactions, the electron-withdrawing nature of the halogens can stabilize the transition state, facilitating the reaction.

In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can influence the compound’s binding affinity and specificity, affecting its biological activity.

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-5-fluoroiodobenzene
  • 2-Bromo-4-fluoro-1-iodobenzene
  • 4-Fluoroiodobenzene

Comparison: 2-Bromo-5-chloro-4-fluoroiodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1-bromo-4-chloro-5-fluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJINSLCFCXWQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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